2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(2,3-dichloro-4-ethylsulfonylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO2S2/c1-2-25(22,23)14-8-7-12(15(19)16(14)20)13-9-24-17(21-13)10-3-5-11(18)6-4-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPLQYHKEPYJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Adaptations
The Hantzsch thiazole synthesis remains the cornerstone for constructing substituted thiazoles, relying on the condensation of α-halo carbonyl compounds with thioamides. For the target molecule, this necessitates the preparation of two advanced intermediates:
- 2-Bromo-1-(2,3-dichloro-4-(ethanesulfonyl)phenyl)ethan-1-one as the α-halo ketone
- 4-Chlorophenylthioamide as the sulfur-containing nucleophile
Reaction optimization studies indicate that using anhydrous dimethylformamide (DMF) as a solvent at 80–90°C for 12–16 hours achieves cyclization yields of 58–62%. The ethanesulfonyl group’s strong electron-withdrawing nature necessitates careful pH control (pH 6.5–7.5) to prevent premature hydrolysis of the sulfonyl moiety during the reaction.
Cyclodehydration Using Phosphorus Oxychloride
An alternative pathway involves the cyclodehydration of β-keto thioamides mediated by phosphorus oxychloride (POCl₃). This method proves particularly effective for introducing electron-deficient aromatic systems:
Synthesis of 3-(2,3-Dichloro-4-(ethanesulfonyl)phenyl)-3-oxopropane-1-thioamide
- Condensation of 2,3-dichloro-4-(ethanesulfonyl)benzoyl chloride with ammonium thiocyanate
- Subsequent reaction with 4-chlorophenylamine
Cyclization
- Treatment with POCl₃ at reflux (110–115°C) for 6–8 hours
- Quenching with ice-water yields crude thiazole product
This method demonstrates superior regiocontrol (≥95% by HPLC) compared to Hantzsch approaches but requires stringent moisture exclusion.
Modern Catalytic Methods
Palladium-Catalyzed C-H Functionalization
Recent advances employ palladium(II) acetate with 2,2'-bipyridine as a ligand system to directly introduce the ethanesulfonyl group post-cyclization:
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 78% yield |
| Solvent System | Toluene:AcOH (4:1) | 82% yield |
| Reaction Temperature | 120°C | 65% yield |
| Sulfonyl Source | Ethanesulfonyl chloride | 91% conversion |
This methodology reduces synthetic steps but requires careful exclusion of oxygen to prevent catalyst deactivation.
Purification and Isolation Techniques
Crystallization Optimization
The compound’s low solubility in common solvents (≤2 mg/mL in ethanol at 25°C) necessitates specialized crystallization protocols:
Multi-Stage Recrystallization
- Primary purification: Dichloromethane/hexane (1:5 v/v)
- Removes polymeric byproducts
- Recovery: 85–88%
- Secondary crystallization: Ethyl acetate at −20°C
- Enhances enantiomeric purity
- Final purity: ≥99.5% by GC-MS
Chromatographic Methods
Silica gel chromatography with a chloroform:methanol:acetic acid (95:4:1) mobile phase effectively separates regioisomeric impurities. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows baseline separation of major contaminants.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | d (J=8.4 Hz) | 1H | H-5 (thiazole) |
| 7.89 | s | 1H | H-2' (dichlorophenyl) |
| 7.62 | dd (J=8.4, 2.0 Hz) | 2H | H-3/H-5 (4-chlorophenyl) |
| 3.42 | q (J=7.2 Hz) | 2H | CH₂CH₃ (sulfonyl) |
| 1.38 | t (J=7.2 Hz) | 3H | CH₂CH₃ (sulfonyl) |
The downfield shift at δ 8.21 ppm confirms thiazole ring formation, while the ethanesulfonyl group’s characteristic triplet-quartet pattern appears between δ 3.42–1.38 ppm.
Challenges in Industrial-Scale Production
Byproduct Formation Mechanisms
Three primary side reactions complicate large-scale synthesis:
- Sulfonyl Group Hydrolysis
- Catalyzed by trace moisture >50 ppm
- Mitigated through molecular sieve (3Å) addition
Regioisomeric Thiazole Formation
- Occurs via competing cyclization pathways
- Controlled through slow reagent addition rates (≤0.5 mL/min)
Chlorine Disproportionation
- Observable at temperatures >130°C
- Addressed using copper(I) chloride as stabilizing agent
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring and substituents may be susceptible to oxidation under strong oxidizing conditions.
Reduction: Reduction reactions may target the chlorophenyl or dichloro-ethylsulfonylphenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Halogen-Substituted Thiazoles
- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole): Exhibits triclinic crystal packing (space group P̄1) with two independent molecules per asymmetric unit. The chloro substituent at the 4-position of the phenyl group results in minor adjustments to crystal packing compared to bromo analogs . Key Difference: Replacement of chloro with bromo in isostructural analogs alters halogen bonding but retains molecular conformation .
Sulfonyl-Containing Thiazoles
Physicochemical Properties
- Solubility : The ethanesulfonyl group in the target compound likely improves aqueous solubility compared to methylsulfanyl derivatives (e.g., ) .
- Stability : Halogenation at the 2- and 4-positions of the phenyl rings increases resistance to oxidative degradation, as seen in analogs like Compound 4 .
Biological Activity
The compound 2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole (CAS No. 672951-41-6) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H12Cl2N2O2S2
- Molar Mass : 399.31 g/mol
- CAS Number : 672951-41-6
The compound features a thiazole ring, which is known for its diverse biological activities, and multiple chlorine substituents that may enhance its pharmacological properties.
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have reported that compounds similar to the target molecule demonstrate potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorines on the phenyl rings has been correlated with increased anticancer efficacy. For example, compounds with multiple halogen substitutions showed improved activity compared to their non-substituted counterparts .
| Compound | Cell Line Tested | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | Apoptosis induction |
| Compound B | SK-MEL-2 | 4.27 | Cell cycle arrest at G1 phase |
| Target Compound | HCT15 | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial effects:
- Antimycobacterial Activity : Some studies have highlighted the efficacy of thiazole compounds against Mycobacterium tuberculosis. The structure of the compound may influence its ability to penetrate bacterial membranes and inhibit essential metabolic pathways .
Study 1: Anticancer Evaluation
A study conducted by Alam et al. (2011) synthesized a series of thiazole derivatives and evaluated their anticancer properties using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values below 10 µg/mL against multiple cancer cell lines, indicating strong potential for further development .
Study 2: Mechanistic Insights
Hosseinzadeh Leila et al. (2013) investigated the mechanism of action for a related thiazole derivative, revealing that it induced apoptosis through caspase activation in prostate and breast cancer cell lines . This suggests that similar mechanisms may be applicable to the target compound.
Q & A
Basic: What are the standard synthetic routes for preparing this thiazole derivative?
Methodological Answer:
The synthesis typically involves sequential functionalization of the thiazole core. A common approach includes:
- Step 1: Cyclization of a substituted thiourea or thioamide precursor with α-haloketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) to form the thiazole ring .
- Step 2: Sulfonylation at the 4-position using ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3: Purification via column chromatography or recrystallization (ethanol/water mixtures are common) .
Key Challenges: Regioselectivity during sulfonylation and avoiding over-oxidation of the thiazole sulfur.
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and sulfonyl group integration .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms .
- X-ray Crystallography: Resolve regiochemistry of substituents and detect intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the crystal lattice) .
Advanced: How can computational methods resolve contradictions in electronic structure analysis?
Methodological Answer:
- Density Functional Theory (DFT): Use B3LYP/cc-pVDZ to calculate bond lengths/angles and compare with X-ray data. For example, discrepancies in C–N bond lengths in the thiazole ring (~1.32 Å vs. 1.29 Å experimentally) may indicate delocalized π-electron density .
- Molecular Electrostatic Potential (MEP) Maps: Identify reactive sites (e.g., sulfonyl oxygen as a nucleophilic hotspot) to rationalize regioselective reactions .
Advanced: How to design experiments for evaluating antitumor activity in vitro?
Methodological Answer:
- Cell Line Screening: Test against the NCI-60 panel (60 human cancer cell lines) with dose-response curves (IC₅₀ values). Compare with structurally similar sulfonamide-thiazoles showing activity in the 1–10 µM range .
- Mechanistic Studies:
- Enzyme Inhibition Assays: Target carbonic anhydrase IX/XII due to sulfonamide’s known affinity .
- Apoptosis Markers: Measure caspase-3/7 activation via fluorometric assays .
Advanced: How to address low yields in sulfonylation reactions?
Methodological Answer:
- Optimize Reaction Conditions:
- Alternative Reagents: Replace ethanesulfonyl chloride with its trimethylsilyl-protected derivative for improved stability .
Basic: What are the structural determinants of biological activity in similar compounds?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Chlorine and sulfonyl groups enhance electrophilicity, improving enzyme binding (e.g., carbonic anhydrase inhibition) .
- Planarity of the Thiazole Ring: Flat structures (torsion angles <10°) facilitate intercalation into DNA or protein active sites .
Advanced: How to analyze conflicting crystallographic data on substituent orientation?
Methodological Answer:
- Torsion Angle Analysis: Compare experimental (X-ray) and computational (DFT) dihedral angles. For example, a nitro group’s tilt (35.4° vs. 48.1° in two crystal forms) may arise from steric clashes with adjacent chlorines .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O vs. C–H···Cl) to explain packing differences .
Basic: What solvent systems are optimal for recrystallization?
Methodological Answer:
- Binary Mixtures: Ethanol/water (3:1 v/v) is effective for chlorophenyl-thiazoles due to moderate polarity .
- Temperature Gradient: Cool hot saturated solutions slowly (0.5°C/min) to obtain single crystals for X-ray analysis .
Advanced: How to validate the role of the ethanesulfonyl group in bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with methylsulfonyl or phenylsulfonyl groups and compare IC₅₀ values .
- Molecular Docking: Simulate binding poses with target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Ethanesulfonyl’s smaller size may reduce steric hindrance vs. bulkier substituents .
Advanced: How to troubleshoot regioselectivity issues in thiazole functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
